molecular formula C10H8N2O4S2 B12004886 N-(2-nitrophenyl)-2-thiophenesulfonamide CAS No. 53442-37-8

N-(2-nitrophenyl)-2-thiophenesulfonamide

Cat. No.: B12004886
CAS No.: 53442-37-8
M. Wt: 284.3 g/mol
InChI Key: AEYZAEXMPDUVJR-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-2-thiophenesulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a 2-nitrophenyl group via a sulfonamide bridge. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nitro group, which may enhance reactivity and binding affinity in biological systems.

Key structural attributes:

  • Sulfonamide group: Enhances hydrogen-bonding capabilities and solubility.
  • 2-Nitrophenyl substituent: Introduces steric and electronic effects that may influence molecular packing and bioactivity.

Properties

CAS No.

53442-37-8

Molecular Formula

C10H8N2O4S2

Molecular Weight

284.3 g/mol

IUPAC Name

N-(2-nitrophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H8N2O4S2/c13-12(14)9-5-2-1-4-8(9)11-18(15,16)10-6-3-7-17-10/h1-7,11H

InChI Key

AEYZAEXMPDUVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-thiophenesulfonamide typically involves the reaction of 2-nitroaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions may be adjusted to minimize the formation of by-products and to enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2-thiophenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .

Comparison with Similar Compounds

The following table summarizes structural analogs, their properties, and research findings:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key Research Findings References
N-(2-Nitrophenyl)-2-thiophenesulfonamide 2-Nitrophenyl, thiophene-sulfonamide C₁₀H₈N₂O₄S₂ 284.31 Hypothesized enzyme inhibition Under investigation; structural analogs suggest bioactivity potential. N/A
STF-083010 2-Hydroxy-naphthalenyl, thiophene-sulfonamide C₁₅H₁₁NO₃S₂ 317.38 IRE1α inhibitor Effective at 30 µM in cellular studies; used to modulate endoplasmic reticulum stress pathways.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl-2-nitrophenyl, methylsulfonyl C₉H₉ClN₂O₅S 292.70 Synthetic intermediate Crystal structure reveals intermolecular C–H⋯O interactions, influencing stability and solubility.
N-(Phenylmethylene)-2-thiophenesulfonamide Phenylmethylene, thiophene-sulfonamide C₁₁H₉NO₂S₂ 251.33 Not reported Synthesized via condensation; used in heterocyclic chemistry.
N-(2-Ethoxyphenyl)-2-thiophenesulfonamide 2-Ethoxyphenyl, thiophene-sulfonamide C₁₂H₁₃NO₃S₂ 283.37 Not reported Commercial availability highlights its utility in organic synthesis.

Structural and Functional Insights

Electronic and Steric Effects
  • Nitro vs. This may enhance interactions with biological targets but reduce solubility due to increased polarity .
  • Ethoxy vs. Nitro Groups : The ethoxy group in N-(2-ethoxyphenyl)-2-thiophenesulfonamide is electron-donating, which could improve metabolic stability but reduce binding affinity compared to nitro derivatives .
Crystallography and Stability
  • The chloro-nitro compound () exhibits a twisted nitro group (torsion angles: -16.7° and 160.9°), creating a non-planar structure that may limit π-stacking interactions. In contrast, the target compound’s nitro group (ortho position) could induce steric hindrance, affecting crystal packing and solubility .

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